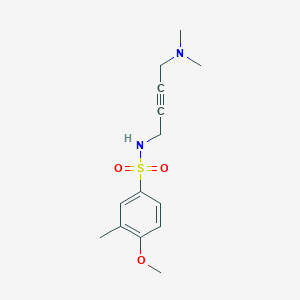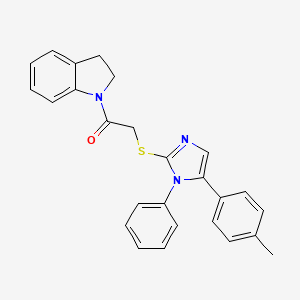![molecular formula C26H20N4O4S B2521150 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide CAS No. 693232-90-5](/img/structure/B2521150.png)
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound. It features multiple functional groups, including cyano, nitro, keto, and sulfanyl, making it an interesting molecule for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions. A possible synthetic route might involve the following steps:
- Formation of the Tetrahydropyridine Ring:
A Michael addition followed by an intramolecular cyclization.
Reagents: A β-keto ester, an α,β-unsaturated nitrile, base catalysts.
- Nitration:
Introducing the nitro group onto the phenyl ring.
Reagents: Concentrated nitric acid, sulfuric acid.
- Sulfenylation:
Adding the sulfanyl group to the tetrahydropyridine ring.
Reagents: Thiols, oxidizing agents.
- Acylation:
Introducing the diphenylacetamide moiety.
Reagents: Diphenylacetyl chloride, base.
Industrial Production Methods: For industrial-scale production, optimization of each step to increase yield and purity is crucial. This might involve:
Use of continuous flow reactors for better temperature and mixing control.
Solvent recycling and reuse to reduce waste.
Automated monitoring systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
This compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reagents: Peroxides, oxygen, other oxidizing agents.
- Reduction:
It can be reduced to form amine derivatives.
Reagents: Hydrogen gas, catalytic hydrogenation using palladium or platinum catalysts.
- Substitution:
The nitro and cyano groups can be substituted with other functional groups.
Reagents: Halides, nucleophiles, suitable solvents.
- Oxidation:
Oxidized derivatives with altered electronic properties.
- Reduction:
Corresponding amines.
- Substitution:
Various substituted derivatives depending on the substituents used.
Scientific Research Applications
Chemistry:
Used as a precursor for more complex molecules in organic synthesis.
Studied for its reactivity and stability under various conditions.
Potential use as a pharmacophore in drug discovery due to its complex structure.
Studied for possible biological activities like enzyme inhibition or interaction with biological macromolecules.
Investigated for its interactions with cellular pathways and its effects on various disease models.
Used in the development of advanced materials due to its stability and unique functional groups.
Potential use in the creation of specialty chemicals.
Mechanism of Action
Molecular Targets:
The compound's biological activity is primarily due to its interaction with specific enzymes or receptors.
Its unique structure allows it to bind to active sites, inhibiting or modifying enzyme activity.
Inhibition of key biological pathways, such as protein synthesis or metabolic pathways.
Potential modulation of signal transduction pathways.
Comparison with Similar Compounds
Uniqueness:
Its combination of cyano, nitro, keto, and sulfanyl groups provides unique reactivity and biological activity compared to simpler analogs.
More stable under a variety of conditions, making it suitable for industrial applications.
- 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide:
Similar but lacks the diphenylacetamide moiety, resulting in different reactivity and applications.
- 2-{[3-cyano-4-(3-aminophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide:
An amino analog with different biological activities and synthesis challenges.
Conclusion
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a multifaceted compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and unique structure make it a valuable subject for continued research and development.
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c27-16-23-22(18-8-7-13-21(14-18)30(33)34)15-24(31)28-26(23)35-17-25(32)29(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15,17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWLGZZLYVPHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2521067.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2521070.png)
![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)


![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2521077.png)


![2-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2521085.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)
